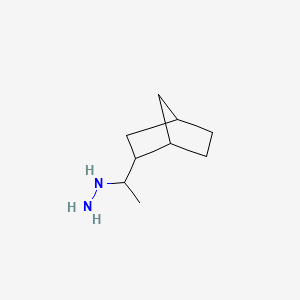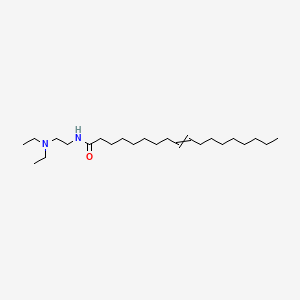
N,N-Diethyl-N'-oleoylethylene-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-N’-oleoylethylene-diamine is an organic compound with the molecular formula C24H48N2O. It is a clear liquid that ranges in color from yellow to amber to dark purple. This compound is known for its use as a reagent in various chemical reactions and has applications in multiple scientific fields .
Méthodes De Préparation
The synthesis of N,N-Diethyl-N’-oleoylethylene-diamine typically involves the reaction of oleic acid with N,N-diethylethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of solvents such as toluene and catalysts to enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
N,N-Diethyl-N’-oleoylethylene-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: N,N-Diethyl-N’-oleoylethylene-diamine can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
N,N-Diethyl-N’-oleoylethylene-diamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: This compound is used in the study of biological systems and can act as a chelating agent for metal ions.
Industry: N,N-Diethyl-N’-oleoylethylene-diamine is used in the production of surfactants, lubricants, and other industrial chemicals
Mécanisme D'action
The mechanism of action of N,N-Diethyl-N’-oleoylethylene-diamine involves its interaction with molecular targets such as enzymes and receptors. It can form stable complexes with metal ions, which can influence various biochemical pathways. The specific pathways and targets depend on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
N,N-Diethyl-N’-oleoylethylene-diamine can be compared with other similar compounds such as:
N,N-Diethylethylenediamine: This compound is similar in structure but lacks the oleoyl group, which gives N,N-Diethyl-N’-oleoylethylene-diamine its unique properties.
N,N-Dimethylethylenediamine: Another related compound, which has methyl groups instead of ethyl groups, leading to different chemical and physical properties
These comparisons highlight the uniqueness of N,N-Diethyl-N’-oleoylethylene-diamine in terms of its structure and applications.
Propriétés
Formule moléculaire |
C24H48N2O |
|---|---|
Poids moléculaire |
380.7 g/mol |
Nom IUPAC |
N-[2-(diethylamino)ethyl]octadec-9-enamide |
InChI |
InChI=1S/C24H48N2O/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26(5-2)6-3/h13-14H,4-12,15-23H2,1-3H3,(H,25,27) |
Clé InChI |
WCSBDRIEINNXNW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)NCCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enal](/img/structure/B12437629.png)

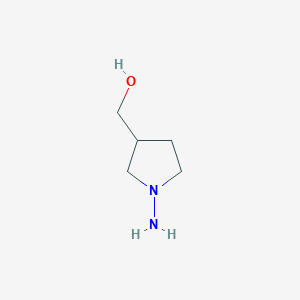
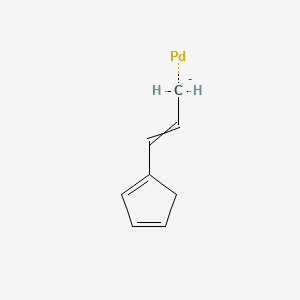


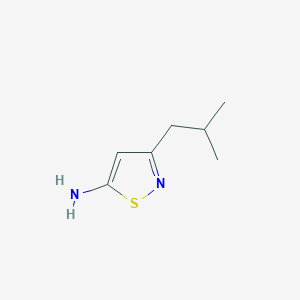

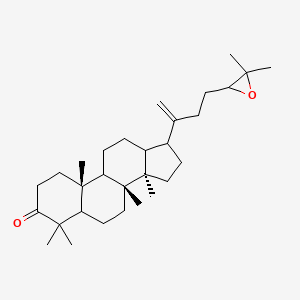

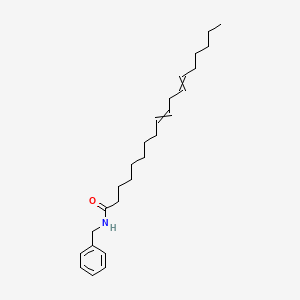
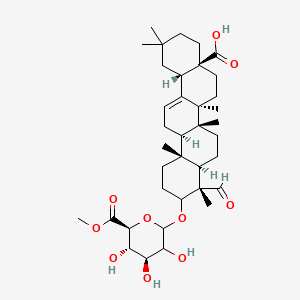
![tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]-N-methylcarbamate](/img/structure/B12437719.png)
